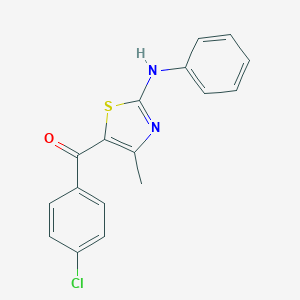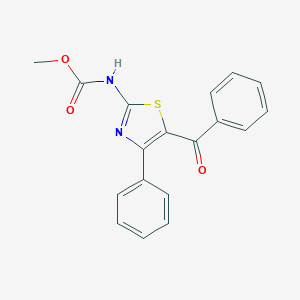![molecular formula C12H14N2O3 B282015 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)
4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoic acid, also known as DABCYL, is a fluorescent molecule that is widely used in scientific research. It is a synthetic compound that was first synthesized in the 1990s and has since been used in a variety of applications.
Wirkmechanismus
4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid is a quencher molecule that works by absorbing energy from a fluorescent donor molecule and dissipating it as heat. When 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid is in close proximity to a fluorescent donor molecule, such as a fluorophore, it can absorb the energy emitted by the fluorophore and quench its fluorescence. This mechanism of action is used in FRET assays to measure distance changes between two molecules.
Biochemical and Physiological Effects:
4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid in lab experiments is its high quenching efficiency. It is a highly effective quencher molecule that can be used in a variety of applications. Additionally, 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid is stable and easy to use, making it a popular choice for scientific research.
One limitation of using 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid is that it requires a fluorescent donor molecule to be effective. This means that it cannot be used on its own and must be paired with a fluorescent donor molecule to be useful. Additionally, 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid is not suitable for use in living organisms, as it is a synthetic compound that has no known biochemical or physiological effects.
Zukünftige Richtungen
There are many potential future directions for research involving 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid. One area of research could be to develop new synthetic methods for producing 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid that are more efficient and cost-effective. Another area of research could be to explore new applications for 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid in scientific research, such as in the development of new biosensors or imaging agents. Additionally, research could be conducted to better understand the mechanism of action of 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid and how it interacts with other molecules in biological systems.
Synthesemethoden
4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid is synthesized through a multistep synthetic process that involves the reaction of 3-dimethylaminobenzenediazonium chloride with ethyl acetoacetate to form 4-(3-dimethylaminophenyl)-4-oxobut-2-enoic acid ethyl ester. This intermediate compound is then treated with hydrochloric acid to form 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid.
Wissenschaftliche Forschungsanwendungen
4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid is widely used in scientific research as a fluorescent probe. It is used to label biomolecules such as proteins, peptides, and nucleic acids to study their structure, function, and interactions. 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid is also used in assays to detect enzymes and other biological molecules. It is commonly used in fluorescence resonance energy transfer (FRET) assays, where it is paired with a fluorescent donor molecule to measure distance changes between the two molecules.
Eigenschaften
Molekularformel |
C12H14N2O3 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
(Z)-4-[3-(dimethylamino)anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H14N2O3/c1-14(2)10-5-3-4-9(8-10)13-11(15)6-7-12(16)17/h3-8H,1-2H3,(H,13,15)(H,16,17)/b7-6- |
InChI-Schlüssel |
XVMCOWDJFDRNAV-SREVYHEPSA-N |
Isomerische SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)/C=C\C(=O)O |
SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)C=CC(=O)O |
Kanonische SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B281937.png)
![2-({2-[(2-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281941.png)
![6-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281943.png)
![2-[[2-(Naphthalen-1-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B281944.png)
![2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281945.png)
![6-[(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid](/img/structure/B281946.png)
![6-({2-[(4-Isopropylanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281947.png)
![6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281948.png)
![2-[(2-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B281949.png)
![2-[(2-{[4-(2-Methoxyphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B281950.png)
![2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281952.png)
![4-[4-[4-(4-Fluorophenyl)piperazin-1-yl]anilino]-4-oxobutanoic acid](/img/structure/B281956.png)